SN-38 Hydroxy Acid, scientifically known as 7-ethyl-10-hydroxycamptothecin, is the active metabolite of the chemotherapeutic agent irinotecan. This compound is classified as a small molecule and has been primarily investigated for its potent anticancer properties, particularly against various solid tumors, including colorectal and lung cancers. SN-38 exhibits significantly higher cytotoxicity compared to its parent compound, being approximately 100 to 1000 times more effective than irinotecan. Despite its potency, SN-38 faces challenges in clinical application due to its poor solubility and stability in physiological conditions .
SN-38 is derived from the natural alkaloid camptothecin, which was initially isolated from the bark of the Chinese tree Camptotheca acuminata. The compound is classified under topoisomerase I inhibitors, which interfere with DNA replication by stabilizing the DNA-topoisomerase I complex, leading to DNA damage and cell death in rapidly dividing cancer cells .
The synthesis of SN-38 typically involves several steps to modify camptothecin or its derivatives. Key methods include:
For instance, one synthetic route involves the reaction of SN-38 with Boc anhydride in pyridine, followed by esterification with a biotin derivative using EDCI and DMAP as coupling agents . Another method includes forming polymeric conjugates with polyethylene glycol to improve solubility and bioavailability .
The molecular formula of SN-38 is C₁₈H₁₉N₃O₃, with a molecular weight of approximately 329.36 g/mol. Its structure features a tetracyclic ring system typical of camptothecin derivatives. The lactone ring is crucial for its biological activity but is also susceptible to hydrolysis at physiological pH, which can lead to reduced efficacy .
Key structural data include:
SN-38 undergoes various chemical transformations that can influence its therapeutic efficacy:
The primary mechanism of action of SN-38 involves inhibition of topoisomerase I, an enzyme critical for DNA replication. By stabilizing the DNA-topoisomerase I complex during replication, SN-38 induces single-strand breaks in DNA, leading to apoptosis in cancer cells. This mechanism is particularly effective against rapidly dividing cells typical of many cancers .
Relevant data indicate that formulations such as liposomal nanoparticles significantly enhance the stability and solubility of SN-38, thereby improving its therapeutic index in clinical settings .
SN-38 has been extensively studied for its applications in cancer therapy due to its potent cytotoxic effects against various malignancies including:
Research continues into developing novel drug delivery systems that utilize SN-38 to enhance therapeutic efficacy while minimizing side effects associated with traditional chemotherapy . These systems include polymeric micelles, liposomal formulations, and antibody-drug conjugates aimed at targeted delivery to tumor sites.
CAS No.:
CAS No.: 101-69-9
CAS No.: 771-91-5
CAS No.: 69722-44-7
CAS No.: 1704-69-4